molecular formula C16H22IN5O2 B12075528 tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate

tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate

Cat. No.: B12075528
M. Wt: 443.28 g/mol
InChI Key: WOZBHLASHCEWPR-UHFFFAOYSA-N
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Description

This compound (CAS: 1272667-17-0) is a pyrrolo[2,3-d]pyrimidine derivative with a molecular formula of C₁₆H₂₂IN₅O₂ and a molecular weight of 443.29 g/mol . It features a 5-iodo substitution on the pyrrolo[2,3-d]pyrimidine core, a 4-amino group, and a piperidine ring protected by a tert-butyl carbamate group.

Properties

Molecular Formula

C16H22IN5O2

Molecular Weight

443.28 g/mol

IUPAC Name

tert-butyl 4-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22IN5O2/c1-16(2,3)24-15(23)21-6-4-10(5-7-21)22-8-11(17)12-13(18)19-9-20-14(12)22/h8-10H,4-7H2,1-3H3,(H2,18,19,20)

InChI Key

WOZBHLASHCEWPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C3=C(N=CN=C32)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolopyrimidine core, iodination, and subsequent functionalization with a piperidine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Kinase Inhibition

The compound has been identified as a synthetic intermediate for pyrrolo[2,3-d]pyrimidin-based kinase inhibitors. These inhibitors are crucial in targeting various kinases involved in cancer and other diseases. For instance, it has been linked to the development of LRRK2 inhibitors, which are significant in the treatment of Parkinson's disease. The inhibition of LRRK2 is particularly relevant as it plays a role in neuronal health and function .

Neurodegenerative Disease Treatment

Research indicates that derivatives of this compound show promise in treating neurodegenerative disorders such as Parkinson's disease. The mechanism involves modulating pathways affected by LRRK2 activity, which is implicated in the pathogenesis of these disorders. The potential therapeutic effects were highlighted in patents discussing the use of similar compounds for treating neurological conditions .

Case Study 1: LRRK2 Inhibition

A study published in a patent (WO2014001973A1) explored the efficacy of pyrrolo[2,3-d]pyrimidine derivatives as LRRK2 inhibitors. The study demonstrated that compounds similar to tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate effectively reduced LRRK2 activity in vitro, suggesting their potential for further development as therapeutic agents against Parkinson's disease.

Case Study 2: HIV Reverse Transcriptase Inhibition

Another patent (WO2015148746A1) discussed the synthesis of nucleoside derivatives incorporating elements from pyrrolo[2,3-d]pyrimidines for use as HIV reverse transcriptase inhibitors. The findings indicated that modifications to the pyrrolo structure enhanced inhibitory activity against HIV replication, showcasing the versatility of compounds like this compound in antiviral therapy.

Data Tables

Application AreaCompound RoleReference
Kinase InhibitionIntermediate for kinase inhibitors
Neurodegenerative DiseasesPotential treatment for Parkinson's disease
Antiviral ActivityHIV reverse transcriptase inhibition

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound belongs to a broader class of tert-butyl-protected pyrrolo[2,3-d]pyrimidine derivatives. Key analogs and their distinguishing features are summarized below:

Compound ID / Reference Substituents on Pyrrolo[2,3-d]Pyrimidine Core Piperidine Modifications Molecular Weight (g/mol) Key Properties
Target Compound 5-Iodo, 4-amino tert-Butyl carboxylate 443.29 High halogen mass; potential for radioimaging or targeted therapies.
Compound 24 4-((4-Methoxybenzyl)amino) tert-Butyl carboxylate 557.29 Methoxybenzyl group enhances lipophilicity; yield: 82% via reductive amination.
Compound 10c 5-Iodo, 4-amino 2-Morpholinoethyl 402.25 Morpholine substituent improves solubility; used in kinase inhibitor studies.
Compound 2l 5-(3,4-Dimethoxyphenyl), 4-amino tert-Butyl carboxylate 494.56 Aryl substitution broadens π-π interactions; tested in enzyme inhibition assays.
Compound 55 6-Bromo, 8-cyclopentyl, 5-methyl tert-Butyl carboxylate with pyrido[2,3-d]pyrimidinone 601.12 Bromine and cyclopentyl groups enhance kinase selectivity; synthetic yield: ~60%.

Physicochemical Properties

  • Molecular Weight: The target compound (443.29 g/mol) is heavier than non-iodinated analogs (e.g., 402.25 g/mol for 10c) due to the iodine atom .
  • Solubility : Morpholine (10c) and methoxybenzyl (24) substituents enhance aqueous solubility, whereas iodinated or aryl-substituted derivatives (target compound, 2l) may exhibit lower solubility .
  • Melting Points : Analogs like 24 have lower melting points (68–70°C), while aryl-substituted derivatives (e.g., 2l) may exhibit higher thermal stability .

Biological Activity

tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate is a complex organic compound recognized for its significant biological activity, particularly in the field of medicinal chemistry. Its structure features a pyrrolopyrimidine core, which has been associated with various therapeutic applications, notably in oncology. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant research findings.

The chemical formula for this compound is C16H22IN5O2, with a molecular weight of approximately 443.28 g/mol. The IUPAC name reflects its complex structure, which includes both tert-butyl and piperidine functionalities along with an iodine substituent on the pyrrolopyrimidine ring.

PropertyValue
Molecular FormulaC16H22IN5O2
Molecular Weight443.28 g/mol
IUPAC NameThis compound
InChIInChI=1S/C16H22IN5O2/c1-16(2,3)24...
Canonical SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C3=C(N=CN=C32)N)I

The primary mechanism of action for this compound involves its role as an inhibitor of protein kinases , particularly Protein Kinase B (PKB or Akt). This compound binds to the active sites of these kinases, inhibiting their activity and leading to reduced cell proliferation and apoptosis in various cancer cell lines. The inhibition of PKB is particularly relevant due to its role in regulating growth and survival pathways that are often dysregulated in cancer.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits potent biological activity against several cancer types due to its ability to selectively inhibit PKB. In vitro studies have demonstrated that it can effectively reduce tumor cell growth and induce apoptosis. For instance:

  • Inhibition of Tumor Growth : Studies have shown that derivatives similar to this compound can significantly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
  • Selectivity for Kinases : The compound has been noted for its selectivity; it shows up to 150-fold selectivity for PKB over closely related kinases such as PKA . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Case Studies

Several studies have been conducted to assess the biological activity and therapeutic potential of this compound:

Study 1: In Vivo Efficacy

A study involving the administration of the compound to tumor-bearing mice demonstrated significant tumor regression compared to control groups. The results indicated a dose-dependent response with minimal toxicity observed at effective doses .

Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions between the compound and PKB revealed that it disrupts downstream signaling pathways critical for tumor survival . This disruption was correlated with a decrease in key biomarkers associated with cancer progression.

Q & A

Q. Key optimizations :

  • Solvent selection (e.g., DMF for polar aprotic conditions, THF for coupling reactions) .
  • Temperature control during exothermic steps to prevent side reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Contradictions may arise from variations in:

  • Assay conditions : Differences in cell lines, incubation times, or endpoint measurements (e.g., IC₅₀ vs. Ki values). Validate activity using standardized kinase inhibition assays with ATP concentration controls .
  • Compound stability : Degradation under assay conditions (e.g., light sensitivity of the iodo group). Confirm stability via HPLC-MS before testing .
  • Structural analogs : Compare activity with closely related derivatives (e.g., tert-butyl 4-((6-chloropyrazin-2-yl)amino)piperidine-1-carboxylate) to isolate the impact of the iodine substituent .

Q. Methodological approach :

  • Replicate studies under identical conditions.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrrolopyrimidine core and Boc protection .
  • High-Resolution Mass Spectrometry (HR-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 444.12) .
  • HPLC-PDA : Purity analysis using C18 columns with acetonitrile/water gradients .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., Boc C=O at ~1680 cm⁻¹) .

Advanced: How can the stability of this compound under varying storage and experimental conditions be systematically evaluated?

  • Forced degradation studies :
    • Thermal stress : Incubate at 40°C/75% RH for 14 days; monitor decomposition via TLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and assess iodopyrrolo-pyrimidine ring integrity .
  • Incompatibility testing : React with strong oxidizing agents (e.g., H₂O₂) to identify hazardous byproducts .
  • Long-term storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group .

Basic: What safety precautions are essential when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., TFA) .
  • Emergency measures : Immediate rinsing with water for skin contact; eye wash stations must be accessible .

Advanced: What strategies can improve the compound's selectivity for kinase targets while minimizing off-target effects?

  • Structure-activity relationship (SAR) studies : Modify the piperidine substituent (e.g., tert-butyl vs. cyclopropyl) to enhance steric hindrance against non-target kinases .
  • Molecular docking : Use X-ray crystallography data of kinase active sites to optimize binding interactions (e.g., hydrogen bonding with hinge regions) .
  • Proteome-wide profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .

Basic: How can researchers validate the compound's mechanism of action in cellular assays?

  • Gene knockdown/knockout : Use CRISPR-Cas9 to silence target kinases and assess rescue of phenotypic effects .
  • Western blotting : Measure phosphorylation levels of downstream substrates (e.g., ERK1/2 for MAPK pathway inhibition) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by observing thermal stabilization of the kinase in compound-treated lysates .

Advanced: What computational methods are effective in predicting metabolic liabilities of this compound?

  • In silico metabolism prediction : Tools like Schrödinger’s ADMET Predictor or GLORYx to identify sites of cytochrome P450 oxidation (e.g., N-dealkylation of the piperidine-Boc group) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for iodine-carbon bonds to predict photolytic degradation .

Basic: What are the critical parameters for formulating this compound in preclinical studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for in vivo administration .
  • Pharmacokinetic (PK) profiling : Monitor plasma half-life in rodent models via LC-MS/MS to adjust dosing regimens .

Advanced: How can discrepancies in synthetic yields between small-scale and scale-up batches be addressed?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track reaction progression and adjust reagent stoichiometry .
  • Mixer studies : Optimize agitation speed and solvent volume to ensure homogeneity in larger reactors .
  • Byproduct analysis : Use UPLC-QTOF to identify and quantify impurities introduced during scale-up .

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